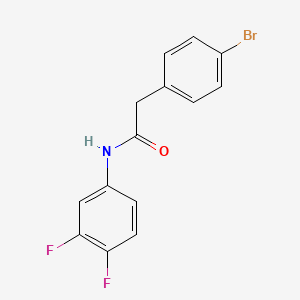methanone](/img/structure/B5807220.png)
[4-(2,3-Dichlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
作用机制
Target of Action
The primary targets of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine are dopamine (D2 and D3) and serotonin (5-HT1A and 5-HT2A) receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptor . This means it can both activate and inhibit these receptors, depending on the physiological context, which allows it to modulate neurotransmission in a balanced manner.
Biochemical Pathways
The compound’s interaction with dopamine and serotonin receptors influences several biochemical pathways. These include the dopaminergic and serotonergic pathways , which are involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these pathways can lead to changes in neuronal activity and synaptic plasticity.
Result of Action
The molecular and cellular effects of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine’s action are complex and depend on the specific physiological context. Generally, its action on dopamine and serotonin receptors can lead to modulation of neuronal activity and changes in neurotransmitter levels , potentially alleviating symptoms of disorders like schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2,3-dichloroaniline with piperazine to form 4-(2,3-dichlorophenyl)piperazine. This intermediate is then reacted with morpholine in the presence of a suitable coupling agent, such as carbonyldiimidazole, to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity as a ligand for various receptors, including serotonin and dopamine receptors, which are important in the regulation of mood and behavior.
Medicine
In medicine, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs for the treatment of neurological disorders, such as depression and anxiety.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.
相似化合物的比较
Similar Compounds
- 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
- 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
- 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more attractive candidate for various applications.
属性
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-12-2-1-3-13(14(12)17)18-4-6-19(7-5-18)15(21)20-8-10-22-11-9-20/h1-3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNARXHSDOUEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![(1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B5807173.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzoic acid](/img/structure/B5807195.png)
![6H-PYRROLO[3,4-D]PYRIDAZINE, 6-ETHYL-1,4,5,7-TETRAMETHYL-](/img/structure/B5807202.png)
![4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B5807218.png)



